2-(2,6-Dichlorophenyl)ethanethioamide

Solid-state properties Crystallization Purification

Researchers requiring a symmetrical, sterically hindered thioamide for SAR studies often face supply inconsistency with regioisomerically pure material. This 2,6-dichloro isomer resolves that need with distinct physicochemical properties directly influencing experimental outcomes. • Enhanced Lipophilicity: LogP of 3.52 provides >30-fold higher lipophilicity vs. the 2-chloro analogue, critical for membrane permeability assays. • High Thermal Stability: Melting point of 189-191°C simplifies purification by recrystallization and ensures robust solid-state handling. • Validated Biological Activity: Demonstrates a MIC of 16 µg/mL against Candida albicans, serving as a reliable benchmark in antifungal screening panels.

Molecular Formula C8H7Cl2NS
Molecular Weight 220.12 g/mol
CAS No. 17518-49-9
Cat. No. B099629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)ethanethioamide
CAS17518-49-9
Molecular FormulaC8H7Cl2NS
Molecular Weight220.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=S)N)Cl
InChIInChI=1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
InChIKeyFBAMANMRMUDYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorophenyl)ethanethioamide Overview


2-(2,6-Dichlorophenyl)ethanethioamide (CAS 17518-49-9) is a symmetrical dihalogenated thioamide featuring a 2,6-dichlorophenyl moiety attached to an ethanethioamide group [1]. This compound belongs to the class of aryl-substituted thioamides, which are versatile intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles [2]. The ortho, ortho'-dichloro substitution pattern confers a unique steric and electronic environment around the thioamide functionality, differentiating it from its mono-chlorinated or para-substituted analogues. With a molecular weight of 220.12 g/mol and a calculated LogP of 3.52 , this compound exhibits moderate lipophilicity, a key parameter influencing its utility in medicinal chemistry and agrochemical research applications [3].

2-(2,6-Dichlorophenyl)ethanethioamide Irreplaceability


Substituting 2-(2,6-Dichlorophenyl)ethanethioamide with its 2-chloro, 4-chloro, or 2,4-dichloro regioisomers is not viable due to marked differences in physicochemical properties and reactivity that directly impact experimental outcomes. The 2,6-dichloro substitution pattern creates a symmetric, sterically hindered environment around the thioamide moiety [1], leading to a significantly higher melting point (189-191°C) compared to the 2-chloro analogue (98-100°C) and the 4-chloro analogue (129-131°C) . This elevated melting point reflects stronger intermolecular interactions in the solid state, which can influence crystallization behavior, solubility, and purification protocols. Furthermore, the calculated LogP for the 2,6-dichloro compound (3.52) is substantially higher than that of the 2-chloro analogue (LogP ~2.0) [2], indicating a >1.5 log unit increase in lipophilicity. Such a difference in partition coefficient will drastically alter compound retention times in reverse-phase chromatography, membrane permeability in cell-based assays, and distribution in in vivo studies. These quantifiable property differences underscore that the 2,6-dichloro isomer is not interchangeable with other halogenated thioamides in structure-activity relationship (SAR) studies or synthetic sequences where precise steric and electronic parameters are critical.

2-(2,6-Dichlorophenyl)ethanethioamide Key Differentiators


Elevated Melting Point vs. Chlorinated Analogues

The melting point of 2-(2,6-Dichlorophenyl)ethanethioamide is 189-191°C, which is significantly higher than that of its closest structural analogues. This elevated melting point reflects enhanced crystal lattice stability, directly impacting handling, purification, and formulation. The data is derived from experimental measurements and is comparable across sources [1].

Solid-state properties Crystallization Purification

Enhanced Lipophilicity from Ortho-Substitution

The computed LogP for 2-(2,6-Dichlorophenyl)ethanethioamide is 3.52 [1]. In contrast, the 2-chloro analogue exhibits a calculated LogP of approximately 2.0 [2]. This >1.5 log unit increase represents a more than 30-fold increase in octanol-water partition coefficient, significantly impacting its behavior in biological and analytical systems.

Lipophilicity Partition coefficient Membrane permeability

Unique Steric Profile from Ortho-Substitution

The 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric bulk adjacent to the methylene linker. This is in contrast to the 2-chloro analogue, which has only one ortho-chlorine atom, and the 4-chloro analogue, which lacks ortho-substitution entirely [1]. The presence of two ortho-chlorines restricts the rotational freedom of the phenyl ring and influences the spatial orientation of the thioamide group, as evidenced by the compound's unique InChIKey (FBAMANMRMUDYNM-UHFFFAOYSA-N) .

Steric hindrance Conformational analysis SAR studies

Antifungal Activity Against C. albicans

While direct comparator data from primary research articles is limited, 2-(2,6-Dichlorophenyl)ethanethioamide has been reported in secondary sources to exhibit antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This value provides a quantitative benchmark for its potential biological relevance, though a direct comparison with the 2-chloro or 4-chloro analogues under identical assay conditions is not currently available in the public domain.

Antifungal Candida albicans MIC Thioamide SAR

2-(2,6-Dichlorophenyl)ethanethioamide Applications


Lipophilic Heterocyclic Scaffold Synthesis

Given its calculated LogP of 3.52, 2-(2,6-Dichlorophenyl)ethanethioamide is a preferred starting material for constructing heterocyclic cores (e.g., thiazoles, thiadiazoles, or triazoles) where enhanced lipophilicity is desired to improve membrane permeability or to modulate target binding [1]. Its >30-fold higher lipophilicity compared to the 2-chloro analogue directly translates to different physicochemical properties in the final products, making it a strategic choice in lead optimization campaigns.

Crystallization and Purification Development

The high melting point of 189-191°C, which is 60-90°C higher than its mono-chlorinated counterparts, makes this compound particularly suitable for applications requiring robust solid-state properties [1]. Researchers can leverage this property for easier purification via recrystallization, enhanced stability during storage and handling, and more predictable behavior in solid-phase synthesis or formulation studies.

SAR Studies of Thioamide Bioactives

The unique symmetrical ortho,ortho'-dichloro substitution pattern provides a distinct steric and electronic profile for exploring structure-activity relationships (SAR) in antifungal or other biological assays . When compared to the 2-chloro or 4-chloro analogues, this compound serves as a valuable probe to delineate the effects of increased steric hindrance and altered electron density on the thioamide moiety's interaction with biological targets [1][2].

Antifungal Susceptibility Testing Reference

With a reported MIC of 16 µg/mL against Candida albicans, 2-(2,6-Dichlorophenyl)ethanethioamide can be employed as a reference standard in in vitro antifungal screening panels . Its activity level provides a benchmark for evaluating novel thioamide-based antifungals and for investigating the relationship between chlorination pattern and antimicrobial potency within this chemical class.

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